An In-Depth Technical Guide to 1,4,4-Trimethylpyrrolidin-3-amine Dihydrochloride: A Compound with Limited Publicly Available Data
An In-Depth Technical Guide to 1,4,4-Trimethylpyrrolidin-3-amine Dihydrochloride: A Compound with Limited Publicly Available Data
Introduction
Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed public information regarding the chemical structure, properties, and synthesis of 1,4,4-trimethylpyrrolidin-3-amine dihydrochloride is exceptionally scarce. This technical guide will therefore address the available information on closely related structural analogs to provide a foundational understanding for researchers, scientists, and drug development professionals. The primary analogs for which data is available are various forms of aminopyrrolidine dihydrochlorides. It is crucial to note that while these analogs share a core pyrrolidine structure, their properties may differ significantly from the target compound due to variations in substitution patterns.
The pyrrolidine ring is a fundamental scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its prevalence is due to its ability to impart favorable pharmacokinetic properties and to serve as a versatile building block in the synthesis of complex molecules.[1][2] Compounds based on the 3-aminopyrrolidine core, in particular, are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4]
Part 1: Structural Analysis and Physicochemical Properties of Related Compounds
While no specific data exists for 1,4,4-trimethylpyrrolidin-3-amine dihydrochloride, we can infer some general characteristics by examining related, well-documented compounds. The core structure is a five-membered saturated nitrogen heterocycle (pyrrolidine) with an amine substituent at the 3-position. The "1,4,4-trimethyl" designation indicates a methyl group on the ring nitrogen and two methyl groups at the 4-position. The "dihydrochloride" salt form suggests that both the ring nitrogen and the exocyclic amine are protonated.
Visualizing the Core Structure
To understand the fundamental scaffold, a diagram of the parent compound, 3-aminopyrrolidine, is provided below.
Caption: General structure of the 3-aminopyrrolidine core.
Physicochemical Data of Analogs
The following table summarizes key properties of related aminopyrrolidine dihydrochlorides found in public databases. This data is provided for comparative purposes only.
| Property | 3-Aminopyrrolidine dihydrochloride | (3R)-(-)-3-Aminopyrrolidine Dihydrochloride | (3S)-(+)-3-Aminopyrrolidine Dihydrochloride |
| CAS Number | 103831-11-4[5][6] | 116183-81-4[7] | 116183-83-6[8] |
| Molecular Formula | C₄H₁₂Cl₂N₂[5][8] | C₄H₁₂Cl₂N₂[7] | C₄H₁₂Cl₂N₂[8] |
| Molecular Weight | 159.05 g/mol [7] | 159.05 g/mol [7] | 159.05 g/mol [8] |
| Appearance | Grayish white to cream crystalline powder[6] | Not specified | Not specified |
| Melting Point | >300°C[6] | Not specified | Not specified |
| Solubility | Almost transparent in water[6] | Not specified | Not specified |
| Sensitivity | Hygroscopic[6] | Not specified | Hygroscopic[9] |
Part 2: Synthesis of Related Pyrrolidine Structures
The synthesis of substituted pyrrolidines is a well-established field in organic chemistry. A common and powerful method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.[1] While a specific synthesis for 1,4,4-trimethylpyrrolidin-3-amine dihydrochloride is not documented, a general workflow for producing related compounds, such as 3-aminopyrrolidine hydrochloride, has been reported.[4]
One reported synthesis of 3-aminopyrrolidine hydrochloride involves the following sequence of reactions[4]:
-
Reaction of diethyl aspartate with methanesulfonyl chloride.
-
Reduction of the resulting ethyl methanesulfonylaminosuccinate with sodium borohydride to yield 2-methanesulfonylamino-1,4-butanediol.
-
Subsequent multi-step conversion to the final product.
General Experimental Workflow for Pyrrolidine Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of a pyrrolidine-based compound, reflecting common laboratory practices.
Caption: Generalized workflow for chemical synthesis and purification.
Part 3: Spectroscopic Characterization of Amine Hydrochlorides
Spectroscopic methods are essential for elucidating the structure of novel compounds. For a molecule like 1,4,4-trimethylpyrrolidin-3-amine dihydrochloride, key techniques would include NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. For an amine dihydrochloride salt, characteristic absorptions would be expected[10][11]:
-
N-H Stretching: In the salt form, the ammonium groups (R₂NH₂⁺ and R₃NH⁺) would exhibit broad and strong absorptions in the range of 2400-3200 cm⁻¹.
-
C-H Stretching: Absorptions from the alkyl C-H bonds would appear around 2850-2950 cm⁻¹.[11]
-
N-H Bending: Ammonium salt bending vibrations typically appear in the 1500-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework. For the proposed structure of 1,4,4-trimethylpyrrolidin-3-amine dihydrochloride, one would expect:
-
¹H NMR: Distinct signals for the N-methyl group, the two C4-methyl groups (which may be equivalent or non-equivalent depending on stereochemistry and ring conformation), and the protons on the pyrrolidine ring. The protons adjacent to the nitrogen atoms would be deshielded and appear at a higher chemical shift.
-
¹³C NMR: Signals for each unique carbon atom, including the three methyl carbons and the carbons of the pyrrolidine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For the dihydrochloride salt, electrospray ionization (ESI) in positive ion mode would likely show a peak corresponding to the protonated free base [M+H]⁺, and potentially a peak for the dication [M+2H]²⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Part 4: Safety and Handling of Related Amines
Detailed toxicological data for 1,4,4-trimethylpyrrolidin-3-amine dihydrochloride is not available. However, safety data sheets for related compounds like 3-aminopyrrolidine dihydrochloride indicate that they should be handled with care.[12][13]
General Hazards Associated with Aminopyrrolidine Salts:
-
Skin and Eye Irritation: These compounds can cause skin irritation and serious eye irritation.[7][12][13][14]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[7][12][14]
-
Harmful if Swallowed: Acute oral toxicity is a potential hazard.[13][14]
Recommended Handling Procedures:
-
Use in a well-ventilated area or with local exhaust ventilation.[14][15]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15]
Conclusion
While 1,4,4-trimethylpyrrolidin-3-amine dihydrochloride remains a compound with limited characterization in the public domain, an analysis of its structural analogs provides a valuable framework for any future research. The pyrrolidine scaffold is of significant interest in drug discovery, and it is plausible that this specific compound could be synthesized as part of a larger library for screening purposes. Any researcher intending to work with this or related compounds should proceed with caution, relying on established synthetic methods for pyrrolidines and adhering to stringent safety protocols based on the known hazards of similar chemical entities. Further research is required to fully elucidate the chemical, physical, and biological properties of 1,4,4-trimethylpyrrolidin-3-amine dihydrochloride.
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